molecular formula C14H17N3O2S B2922108 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one CAS No. 74575-26-1

3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B2922108
CAS No.: 74575-26-1
M. Wt: 291.37
InChI Key: FLSXOBRUYFHTFG-UHFFFAOYSA-N
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Description

3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

Research indicates that quinazoline derivatives have been synthesized and screened for their antibacterial and antifungal activities. These compounds, including similar structures to 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one, have shown efficacy against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus, highlighting their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Electrocatalytic and Sensing Applications

The integration of morpholine-based compounds with materials like reduced graphene oxide has led to the development of hybrid materials showing electrocatalytic activity. Such materials have been explored for the electrooxidation of NADH and L-cysteine, suggesting their utility in designing electrochemical sensors and biosensors. This indicates a broad application in detecting bioactive components and facilitating electrochemical oxidation processes of organic compounds (Koczorowski et al., 2019).

Molecular Docking Studies

Molecular docking studies of quinazoline derivatives have been conducted to assess their potential as inhibitors against various biological targets. For instance, specific derivatives have been evaluated for their binding affinity against pyrrole inhibitors, suggesting their role in inhibitory activity which could have implications in drug design and development (El-Azab et al., 2016).

Antituberculosis and Cytotoxicity

Quinazoline derivatives have also been synthesized and tested for their in vitro activity against Mycobacterium tuberculosis and their cytotoxic effects on cell lines. This research underscores the potential of these compounds in developing treatments for tuberculosis and assessing their safety profile in terms of cytotoxicity (Chitra et al., 2011).

Drug Formulation and Polymorphism

The study of polymorphic modifications of related compounds, such as afobazole, which shares a structural motif with this compound, provides insights into the hygroscopic properties of these compounds. Understanding these properties is crucial for drug formulation and stability, offering a pathway to optimizing pharmaceuticals for clinical use (Chernyshev et al., 2013).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one involves the reaction of 2-mercapto-4(3H)-quinazolinone with 2-(chloromethyl)morpholine in the presence of a base to form the desired product.", "Starting Materials": [ "2-mercapto-4(3H)-quinazolinone", "2-(chloromethyl)morpholine", "Base (e.g. potassium carbonate)", "Solvent (e.g. DMF)" ], "Reaction": [ "Step 1: Dissolve 2-mercapto-4(3H)-quinazolinone in a suitable solvent (e.g. DMF).", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir for a few minutes.", "Step 3: Add 2-(chloromethyl)morpholine to the reaction mixture and stir for several hours at room temperature.", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one." ] }

CAS No.

74575-26-1

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37

IUPAC Name

3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C14H17N3O2S/c18-13-11-3-1-2-4-12(11)15-14(20)17(13)6-5-16-7-9-19-10-8-16/h1-4H,5-10H2,(H,15,20)

InChI Key

FLSXOBRUYFHTFG-UHFFFAOYSA-N

SMILES

C1COCCN1CCN2C(=O)C3=CC=CC=C3NC2=S

solubility

not available

Origin of Product

United States

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